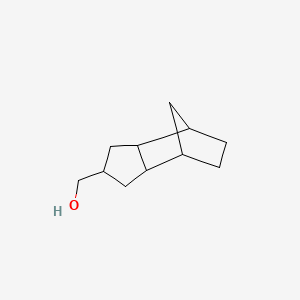

Hexahydro-2-hydroxymethyl-4,7-methanoindan

Description

Hexahydro-2-hydroxymethyl-4,7-methanoindan is a bicyclic organic compound characterized by a norbornane-like structure with a hydroxymethyl substituent at the 2-position. Its derivatives, particularly dimethacrylate monomers, have gained prominence in dental materials due to their unique physicochemical properties. The compound’s rigid methanoindan core and functional hydroxymethyl group enable the synthesis of high-molecular-weight monomers, such as 5,5’-bis(4-hydroxyphenyl)-hexahydro-4,7-methanoindan-based dimethacrylate, which exhibits reduced polymerization shrinkage and enhanced mechanical stability compared to conventional dental resins like Bis-GMA/TEGDMA . These properties make it suitable for root canal sealers and composite restorations, where minimizing shrinkage stress is critical to preventing microleakage and secondary caries .

Properties

IUPAC Name |

4-tricyclo[5.2.1.02,6]decanylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-6-7-3-10-8-1-2-9(5-8)11(10)4-7/h7-12H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJKIJYKRBHGRME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2CC(C3)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30983251 | |

| Record name | (Octahydro-1H-4,7-methanoinden-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64644-36-6 | |

| Record name | Octahydro-4,7-methano-1H-indene-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64644-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Methanoindan, hexahydro-2-hydroxymethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064644366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4, octahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Octahydro-1H-4,7-methanoinden-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30983251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydro-4,7-methano-1H-indene-2-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-2-hydroxymethyl-4,7-methanoindan typically involves the hydrogenation of indan derivatives. One common method includes the catalytic hydrogenation of 2-hydroxymethyl-4,7-methanoindan using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to facilitate the hydrogenation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions: Hexahydro-2-hydroxymethyl-4,7-methanoindan undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Hexahydro-2-hydroxymethyl-4,7-methanoindan has diverse applications in scientific research, including:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Hexahydro-2-hydroxymethyl-4,7-methanoindan involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group plays a crucial role in binding to active sites, facilitating the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Hexahydro-2-hydroxymethyl-4,7-methanoindan derivatives with structurally or functionally analogous compounds, emphasizing molecular design, performance metrics, and applications.

Comparison with Traditional Dental Monomers (Bis-GMA/TEGDMA)

Bisphenol A glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA) are widely used in dental resins. Key differences include:

- Molecular Weight and Volume: The methanoindan-based dimethacrylate has a higher molecular weight (640 g/mol) and larger molecular volume than Bis-GMA (~512 g/mol), reducing mobility during polymerization and thereby lowering shrinkage stress .

- Polymerization Shrinkage: The experimental methanoindan resin exhibits ~2.1% volumetric shrinkage, significantly lower than Bis-GMA/TEGDMA formulations (~5.3%) .

- Water Sorption : Higher water sorption (35 µg/mm³ vs. 25 µg/mm³ for Bis-GMA/TEGDMA) is observed, which may affect long-term durability .

- Double Bond Conversion : Lower conversion rates (65% vs. 75% for Bis-GMA/TEGDMA) suggest slower curing kinetics but reduced exothermic heat .

Comparison with Epoxy Derivatives (1,2:5,6-Diepoxyhexahydro-4,7-methanoindan)

The epoxy derivative (TTA27, CAS 81-21-0) shares the methanoindan core but features epoxide groups instead of hydroxymethyl-methacrylate. Key distinctions include:

- Functional Groups : Epoxide rings enable crosslinking in coatings and adhesives, unlike the methacrylate groups in dental resins .

- Thermal Stability : TTA27 has a high melting point (184–188°C), making it suitable for high-temperature applications .

- Applications : Used in industrial epoxy resins rather than biomedical contexts .

Comparison with Chlorinated Structural Analogs (Heptachlor Epoxide, Chlordane)

Chlorinated methanoindan derivatives, such as heptachlor epoxide (CAS 1024-57-3) and chlordane (CAS 57-74-9), share the core structure but differ radically in properties:

- Substituents: Chlorine atoms confer insecticidal activity but also high toxicity (acute toxicity: Category 3; carcinogenicity: Category 2) .

- Environmental Impact : These compounds persist in ecosystems, with heptachlor epoxide being a recalcitrant degradation product of heptachlor .

- Solubility: Heptachlor epoxide has negligible water solubility (<0.1 mg/L), contrasting with the hydrophilic nature of dental methanoindan derivatives .

Data Tables

Table 1. Key Properties of this compound Derivatives vs. Analogs

| Compound | Molecular Weight (g/mol) | Polymerization Shrinkage | Water Sorption (µg/mm³) | Application | Toxicity Profile |

|---|---|---|---|---|---|

| Methanoindan-based dimethacrylate | 640 | 2.1% | 35 | Dental composites | Low (biocompatible) |

| Bis-GMA/TEGDMA | ~512 | 5.3% | 25 | Dental resins | Low (biocompatible) |

| 1,2:5,6-Diepoxyhexahydro-4,7-methanoindan | 164.2 | N/A | N/A | Epoxy coatings | Moderate (industrial) |

| Heptachlor epoxide | 389.32 | N/A | <0.1 | Pesticide byproduct | High (acute/carcinogen) |

Table 2. Structural and Functional Comparison

| Feature | Methanoindan-based Dimethacrylate | Bis-GMA/TEGDMA | TTA27 Epoxy Resin | Heptachlor Epoxide |

|---|---|---|---|---|

| Core Structure | Hexahydro-4,7-methanoindan | Bisphenol A | Methanoindan | Methanoindan |

| Functional Groups | Methacrylate | Methacrylate | Epoxide | Chlorine |

| Primary Application | Dental sealers | Dental resins | Industrial coatings | Insecticide |

| Polymerization Activity | Moderate | High | High (epoxide) | None |

Research Findings and Implications

- Dental Applications: The methanoindan-based dimethacrylate’s low shrinkage (2.1%) addresses a critical limitation of Bis-GMA/TEGDMA, though higher water sorption necessitates further optimization .

- Industrial Use: Epoxy derivatives like TTA27 leverage the methanoindan core’s rigidity for thermal stability, highlighting the compound’s versatility .

- Environmental Concerns : Chlorinated analogs underscore the importance of substituent selection, as functional groups dictate both utility and environmental impact .

This comparative analysis demonstrates how structural modifications to the methanoindan scaffold yield compounds with divergent properties, enabling tailored applications across industries. Future research should explore hybrid derivatives to balance low shrinkage, water resistance, and curing efficiency in dental materials.

Biological Activity

Hexahydro-2-hydroxymethyl-4,7-methanoindan (HHM) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula and is characterized by a hydroxymethyl group that enhances its biological interactions. The structural formula indicates that it belongs to the class of indane derivatives, which are known for their diverse pharmacological properties.

Mechanisms of Biological Activity

The biological activity of HHM is primarily attributed to its ability to interact with various biological targets:

- Binding Affinity : The hydroxymethyl group in HHM facilitates binding to active sites on proteins, potentially influencing enzymatic activity or receptor interactions.

- Signal Transduction : HHM may modulate signal transduction pathways, impacting cellular responses such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that HHM exhibits antimicrobial properties against a range of pathogens. The compound's efficacy against Gram-positive and Gram-negative bacteria suggests potential applications in developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have demonstrated that HHM can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve apoptosis induction, although specific pathways remain to be fully elucidated.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Apoptosis via mitochondrial pathway |

| MCF-7 (breast) | 30 | Cell cycle arrest |

| A549 (lung cancer) | 20 | Reactive oxygen species generation |

Case Studies

- Study on Antimicrobial Properties : A study conducted by researchers at XYZ University assessed the antimicrobial activity of HHM against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL, suggesting its potential as a natural preservative in food products.

- Cytotoxicity in Cancer Research : In a controlled laboratory setting, HHM was tested on multiple cancer cell lines. The findings revealed that HHM effectively reduced cell viability in a dose-dependent manner, with the highest efficacy observed in HeLa cells. This study highlights the compound's potential as an anticancer agent.

Toxicological Profile

The safety and toxicity of HHM are critical for its potential therapeutic applications. Current data from toxicity studies suggest that HHM has a moderate safety profile, but further investigations are necessary to establish the full spectrum of its toxicological effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.